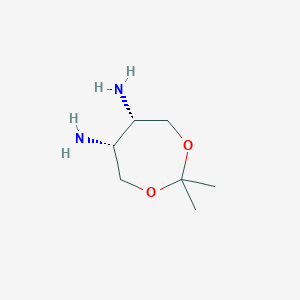
(5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Stereoisomeric Characteristics and DNA Interactions
- Stereoisomeric Properties and DNA Distortion : The study by Ito et al. (1999) explored the radiolytic one-electron reduction of thymine derivatives, leading to the formation of stereoisomeric C5-C5'-linked dihydrothymine dimers. These dimers, including forms structurally similar to (5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine, were observed to potentially cause distortion within DNA duplexes if incorporated. This suggests a significant role in understanding DNA damage and repair mechanisms (Ito, Shinohara, Hatta, & Nishimoto, 1999).
Catalytic Reactions and Chemical Synthesis
Catalytic Oxidative Carbonylation : Qian et al. (1999) and Qian et al. (2002) conducted studies on the catalytic oxidative carbonylation of diamines, including 2,2-dimethyl-1,3-propanediamines, a structural relative of this compound. These studies contribute to the understanding of cyclic urea formation, relevant in various synthetic applications (Qian, McCusker, Zhang, Main, Chlebowski, Kokka, & McElwee‐White, 1999) and (Qian, McCusker, Zhang, Main, Chlebowski, Kokka, & McElwee‐White, 2002).
Conformational Analysis in Chemical Synthesis : Kraiz (1985) provided insights into the conformational aspects of 1,3-dioxane derivatives, closely related to this compound, emphasizing their significance in chemical synthesis, particularly in solutions with nitrogen-containing substituents (Kraiz, 1985).
Polymer Science and Materials Chemistry
- Copolymer Synthesis and Characterization : Research by Wickel and Agarwal (2003) on the copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane, structurally related to this compound, with styrene highlights its potential in creating new polymer materials. The study provides valuable insights into the structural characteristics and degradation behavior of such copolymers (Wickel & Agarwal, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(5S,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGZFFZIRFAACC-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@H](CO1)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
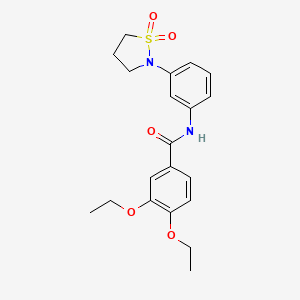
![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)

![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2372721.png)

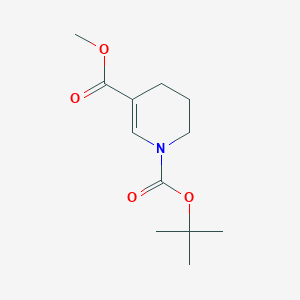

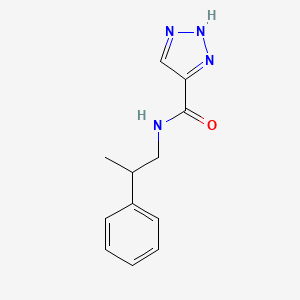
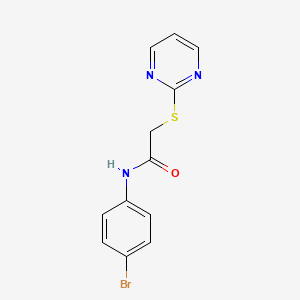

![Quinoxalin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2372734.png)
